Product packaging for 3,7-Dimethyloct-2-enyl acetate(Cat. No.:CAS No. 70795-75-4)

3,7-Dimethyloct-2-enyl acetate

Cat. No.: B12783249
CAS No.: 70795-75-4
M. Wt: 198.30 g/mol
InChI Key: LZLOAANJNAQPIH-DHZHZOJOSA-N
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Description

3,7-Dimethyloct-2-enyl acetate, also known as dihydrogeranyl acetate, is a synthetic organic compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol . It is an ester derivative and is recognized by several identifiers, including the CAS Registry Number 70795-75-4 and the SMILES string C(\C(=C\COC(=O)C)C)CCC(C)C . The compound's structure is characterized by a 10-carbon chain with a double bond between the second and third carbons, and an acetate group attached via an oxygen atom . As a monoterpene-like structure, this compound is of interest in research related to flavor and fragrance chemistry . Its structure is analogous to other terpenoid acetates, such as citronellyl acetate and linalyl acetate, which are known for their roles as aroma compounds and pheromones in nature . Researchers may investigate this compound for its potential use in the synthesis of more complex molecules, as a standard in analytical chemistry, or for studying the properties and effects of terpenoid esters. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B12783249 3,7-Dimethyloct-2-enyl acetate CAS No. 70795-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70795-75-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(E)-3,7-dimethyloct-2-enyl] acetate

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h8,10H,5-7,9H2,1-4H3/b11-8+

InChI Key

LZLOAANJNAQPIH-DHZHZOJOSA-N

Isomeric SMILES

CC(C)CCC/C(=C/COC(=O)C)/C

Canonical SMILES

CC(C)CCCC(=CCOC(=O)C)C

Origin of Product

United States

Biosynthesis and Natural Occurrence

Natural Sources and Ecological Distribution

Occurrence in Plants and Essential Oils

Role as Plant Volatiles and Semiochemicals

3,7-Dimethyloct-2-enyl acetate (B1210297) isomers are key components of the volatile organic compounds (VOCs) released by numerous plant species. As volatile esters, they contribute significantly to the characteristic floral and fruity scents of many plants. wikipedia.org This scent is not merely incidental; it serves as a vital semiochemical, a chemical signal that mediates interactions between organisms. nih.gov

Geranyl acetate, the (2E)-isomer, is a well-documented constituent of a wide array of essential oils. wikipedia.org It is responsible for the sweet, rosy, and fruity aromas in plants such as palmarosa, geranium, and lemongrass. wikipedia.orgiff.com Neryl acetate, the (2Z)-isomer, is also a naturally occurring fragrance compound found in citrus oils, imparting a sweet, floral, and citrus-like aroma. wikipedia.orgfraterworks.com

The emission of these compounds is a key strategy for plants to attract pollinators, such as bees and other insects, ensuring successful reproduction. Furthermore, these volatiles can act as defense signals, either by repelling herbivores directly or by attracting the natural predators of those herbivores. nih.gov Terpenoids, the class of compounds to which these esters belong, are among the most abundant plant secondary metabolites and are crucial mediators of plant-insect interactions. nih.gov

Table 1: Natural Occurrence of 3,7-Dimethyloct-2-enyl Acetate Isomers in Plants

Isomer Plant Species Common Name
Geranyl acetate Cymbopogon martinii Palmarosa
Geranyl acetate Pelargonium graveolens Rose geranium
Geranyl acetate Cymbopogon citratus Lemongrass
Geranyl acetate Coriandrum sativum Coriander

Occurrence in Microorganisms and Invertebrates

The presence of this compound and related terpenoids is not limited to the plant kingdom. These compounds have also been identified in prokaryotes and play a critical role in the chemical communication systems of insects.

While the biosynthesis of terpenoids is known to occur in bacteria, specific documentation detailing the production of this compound by the marine actinomycete Salinispora tropica is not prominently available in existing research. Bacteria synthesize terpenes through distinct metabolic pathways, but the direct synthesis of this specific acetate ester by S. tropica remains an area for further investigation.

The structural and chemical properties of this compound isomers make them effective signaling molecules (semiochemicals) for insects. Their volatility and detectability are well-suited for airborne communication. These compounds can function as pheromones, which are chemical signals used for communication between members of the same species.

Neryl acetate, in particular, has been noted for its role as a semiochemical in the insect world. It is explored for its natural insect-repelling properties, indicating its function as an allomone (a chemical that benefits the emitter by modifying the behavior of the receiver). chemimpex.com The chemical similarity between many floral scent compounds and insect pheromones is well-established, and companies that specialize in aroma chemicals often also produce insect pheromones for pest management. thegoodscentscompany.com These esters can be components of sex pheromones, aggregation signals, or alarm pheromones in various insect species.

Table 2: Role of Acetate Esters as Insect Semiochemicals

Compound Role Example of Function
Neryl acetate Semiochemical / Allomone Investigated for insect-repelling (biopesticide) qualities. chemimpex.com

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of 3,7-Dimethyloct-2-enyl Acetate (B1210297)

The primary routes to 3,7-dimethyloct-2-enyl acetate involve direct esterification of the corresponding alcohol, modifications of related, more abundant terpenoids, and considerations for scaling these processes for industrial application.

The most direct method for synthesizing this compound is the esterification of its parent alcohol, 3,7-dimethyloct-2-en-1-ol. This reaction, a classic Fischer esterification, typically involves reacting the alcohol with an acetylating agent in the presence of an acid catalyst. Common acetylating agents include acetic acid and acetic anhydride (B1165640).

When using acetic acid, a strong acid catalyst such as concentrated sulfuric acid is often employed to protonate the carbonyl oxygen of the acid, making it more electrophilic and facilitating the nucleophilic attack by the alcohol. chemguide.co.uk The reaction is reversible, and to drive it towards the product side, water, a byproduct, is typically removed from the reaction mixture.

Alternatively, acetic anhydride is a more reactive acetylating agent that can be used. The reaction with acetic anhydride produces the ester and acetic acid as a byproduct, which can be advantageous as the reaction is not readily reversible. chemguide.co.uk This method can be catalyzed by acids or bases. For terpene alcohols, which can be sensitive to strongly acidic conditions that might cause rearrangements or dehydration, milder catalysts are often preferred.

Enzymatic catalysis using lipases offers a green and highly selective alternative for esterification. Lipases can catalyze the reaction under mild conditions, minimizing side reactions and often providing high yields of the desired ester. srce.hr

Table 1: Comparison of Esterification Reagents for Terpene Alcohols

ReagentTypical CatalystKey AdvantagesKey Disadvantages
Acetic AcidConcentrated H₂SO₄Low cost and readily available.Reversible reaction; requires water removal; harsh conditions can cause side reactions. chemguide.co.uk
Acetic AnhydrideAcid (e.g., H₂SO₄) or Base (e.g., Pyridine)Higher reactivity, irreversible reaction, leading to higher yields. google.comresearchgate.netMore expensive; produces an acid byproduct that needs to be neutralized/removed. google.com
Enzymatic (Lipase)Lipase (e.g., from Candida antarctica)High selectivity, mild reaction conditions, environmentally friendly. srce.hrHigher catalyst cost, potentially slower reaction rates.

For the large-scale production of terpenoid esters like this compound, economic and process efficiency are paramount. Industrial processes often favor continuous flow systems over batch reactors to improve throughput and consistency. csic.es The choice of catalyst is critical; while soluble mineral acids are effective, they pose challenges related to corrosion and catalyst removal. csic.es Therefore, solid acid catalysts, such as ion-exchange resins, are increasingly used. researchgate.net These heterogeneous catalysts are easily separated from the reaction mixture by filtration, can be regenerated and reused, and often lead to cleaner products, simplifying purification. csic.es

A key challenge in industrial esterification is managing the byproducts. In Fischer esterification, the removal of water is essential to achieve high conversion. In large-scale reactors, this is often accomplished by azeotropic distillation. google.com When using acetic anhydride, the acetic acid byproduct must be removed and is often recovered for reuse to improve process economics. google.com A patented process describes reacting a terpene alcohol with acetic anhydride in the presence of a high-boiling amine, which acts as a catalyst and allows for the continuous distillation of the acetic acid byproduct as it forms. The final ester product is then separated from the high-boiling amine by distillation, yielding a purified product free of nitrogen-containing impurities. google.com

This compound can be synthesized from more abundant and commercially available monoterpenoids like geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol) and its Z-isomer, nerol. The structural difference is the presence of a double bond at the C6-C7 position in geraniol and nerol. Therefore, a key step in this synthetic approach is the selective hydrogenation of the C6-C7 double bond without affecting the C2-C3 double bond.

This selective reduction can be achieved using specific catalytic systems. For instance, asymmetric hydrogenation using ruthenium-BINAP catalysts has been studied for the reduction of geraniol to citronellol (B86348) (3,7-dimethyloct-6-en-1-ol), demonstrating the ability to selectively hydrogenate one double bond in the presence of another. rsc.org A similar strategy targeting the C6-C7 bond of geraniol or geranyl acetate would yield the desired 3,7-dimethyloct-2-enyl skeleton.

The synthetic sequence could be:

Selective Hydrogenation: Geraniol is treated with hydrogen gas in the presence of a catalyst that selectively reduces the less sterically hindered C6-C7 double bond to yield 3,7-dimethyloct-2-en-1-ol.

Esterification: The resulting alcohol is then acetylated using one of the methods described in section 3.1.1 to produce this compound.

Alternatively, geranyl acetate itself can be subjected to selective hydrogenation. This approach may offer different selectivity profiles depending on the catalyst and reaction conditions used. wikipedia.org

Stereoselective Synthesis of this compound and Analogs

The chiral center at the C3 position of this compound means it can exist as two enantiomers, (R)- and (S)-. The synthesis of single enantiomers is of significant interest as different stereoisomers can have distinct biological and olfactory properties. Stereoselective synthesis can be achieved through chiral pool approaches or by asymmetric synthesis.

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex synthesis. wikipedia.orgacs.org For the synthesis of chiral this compound, a suitable starting material is citronellol ((R)- or (S)-3,7-dimethyloct-6-en-1-ol), which is readily available in both enantiomeric forms. google.com (R)-(+)-Citronellol is a major component of citronella oil, while (S)-(-)-citronellol is found in rose and geranium oils. google.com

A plausible synthetic route starting from (R)-citronellol would involve:

Protection of the Alcohol: The primary alcohol group is protected to prevent it from interfering in subsequent steps.

Double Bond Isomerization: The C6-C7 double bond needs to be moved to the C2-C3 position. This is a non-trivial transformation that could involve a sequence of reactions, such as ozonolysis followed by a Wittig reaction or other olefination methods to install the double bond in the desired location.

Deprotection and Acetylation: Removal of the protecting group would yield the chiral alcohol, (R)-3,7-dimethyloct-2-en-1-ol, which is then esterified to give the final product, (R)-3,7-dimethyloct-2-enyl acetate.

This strategy leverages the pre-existing stereocenter from the natural starting material, ensuring the enantiopurity of the final product. wikipedia.org The acetate of citronellol, citronellyl acetate, is itself a known compound, and its (R)-enantiomer has been well-characterized. nih.govnih.gov

Asymmetric synthesis involves creating a chiral center from an achiral or prochiral substrate using a chiral catalyst or reagent. uwindsor.ca This approach offers flexibility and does not depend on the availability of a suitable chiral starting material.

A potential asymmetric route to this compound could involve the asymmetric hydrogenation of a suitable precursor. For example, the alcohol 3,7-dimethyl-octa-2,6-dien-1-ol (geraniol) could be selectively hydrogenated at the C2-C3 double bond using a chiral catalyst. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), are well-known for their ability to effect highly enantioselective hydrogenations of allylic alcohols. rsc.org

Table 2: Potential Asymmetric Synthesis Strategies

StrategyPrecursor TypeKey ReactionExample Catalyst/Reagent
Asymmetric HydrogenationProchiral allylic alcohol (e.g., 3,7-dimethylocta-2,6-dien-1-ol)Enantioselective reduction of C=C bondChiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP). rsc.org
Asymmetric AlkylationAchiral aldehyde/ketoneEnantioselective addition of an organometallic reagentChiral ligands on a metal center directing nucleophilic attack.
Kinetic ResolutionRacemic 3,7-dimethyloct-2-en-1-olEnantioselective acylationLipase enzyme that preferentially acylates one enantiomer.

Another approach is the kinetic resolution of the racemic alcohol, 3,7-dimethyloct-2-en-1-ol. In this process, an enzyme, often a lipase, is used to selectively acylate one of the enantiomers, leaving the other unreacted. This allows for the separation of the faster-reacting esterified enantiomer from the slower-reacting alcohol enantiomer. This method is widely used for the production of enantiomerically pure alcohols and esters.

Rearrangement Reactions for Stereocontrol

Stereocontrol is a critical aspect of synthesizing complex acyclic terpenes like this compound. chemrxiv.orgchemrxiv.org-Sigmatropic rearrangements, particularly the Claisen rearrangement and its variants, are powerful tools for the stereoselective formation of carbon-carbon bonds. wikipedia.orgnih.gov These reactions proceed through highly ordered, chair-like six-membered transition states, which allow for the efficient transfer of chirality and control over the geometry of the newly formed double bond. organic-chemistry.org

One of the most versatile variants is the Ireland-Claisen rearrangement. chem-station.comwikipedia.org This reaction involves the chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of an allyl ester silyl (B83357) ketene (B1206846) acetal (B89532), which is generated by treating an allyl ester with a strong base (like lithium diisopropylamide, LDA) and trapping the resulting enolate with a silyl halide (e.g., chlorotrimethylsilane). wikipedia.orglibretexts.org The reaction can be performed at relatively low temperatures, enhancing its stereoselectivity. organic-chemistry.org A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the intermediate silyl ketene acetal. The choice of solvent can influence the formation of either the (E)- or (Z)-enolate, which in turn dictates the relative stereochemistry (syn or anti) of the product, a γ,δ-unsaturated carboxylic acid. chem-station.comlibretexts.org This acid can then be further elaborated to the target alcohol or ester.

Other notable variations include:

Johnson-Claisen Rearrangement : This method involves the reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) under acidic catalysis to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.org

Eschenmoser-Claisen Rearrangement : This variant utilizes the reaction of an allylic alcohol with N,N-dimethylacetamide dimethyl acetal to form a γ,δ-unsaturated amide, providing an alternative functional handle for further transformations. libretexts.org

These rearrangement strategies provide a robust platform for establishing key stereocenters and double bond geometries found in the carbon skeleton of this compound and related terpenoids.

Table 1: Comparison of Claisen Rearrangement Variants for Stereocontrol
Rearrangement VariantStarting MaterialKey Reagent(s)Initial ProductKey Advantages
Johnson-ClaisenAllylic alcoholOrthoester (e.g., CH₃C(OEt)₃), acid catalystγ,δ-Unsaturated esterDirect formation of an ester. wikipedia.orglibretexts.org
Eschenmoser-ClaisenAllylic alcoholAmide acetal (e.g., CH₃C(NMe₂)₂(OMe))γ,δ-Unsaturated amideReliable for thermally sensitive substrates. libretexts.org
Ireland-ClaisenAllyl esterStrong base (LDA), Silyl halide (TMSCl)γ,δ-Unsaturated carboxylic acidExcellent stereocontrol via (E/Z)-enolate geometry; mild reaction conditions. wikipedia.orgchem-station.com

Derivatization and Analog Preparation

The synthesis of derivatives and analogs of this compound is essential for fine-tuning its properties and for conducting structure-activity relationship (SAR) studies. This involves the preparation of structurally related esters and alcohols as well as the introduction of diverse functional groups.

The preparation of a library of esters related to this compound can be achieved through various esterification and transesterification methods. Enzymatic synthesis using lipases has emerged as a sustainable alternative to traditional chemical catalysis, offering high selectivity and mild reaction conditions. chemrxiv.orgdss.go.th For instance, citronellol (an isomer of the parent alcohol of the title compound) can be transesterified with various acyl donors, such as vinyl acetate or other esters, using lipases like that from Pseudomonas fluorescens or crude plant seedling enzymes to yield citronellyl acetate. chemrxiv.orgbibliotekanauki.pl Similar strategies can be applied to synthesize a range of esters (e.g., propionates, butyrates, or fatty acid esters) from the corresponding terpene alcohol. dss.go.th

The synthesis of the parent alcohols is a prerequisite for preparing the corresponding esters. These alcohols can be sourced from nature or synthesized. A common synthetic route involves the reduction of the corresponding aldehyde. For example, citronellol and geraniol can be produced by the reduction of citronellal, a major component of citronella oil, using reducing agents like sodium borohydride (B1222165) (NaBH₄). scitepress.org This method allows for the conversion of readily available natural products into valuable alcohol precursors.

Table 2: Methods for Synthesizing Related Esters and Alcohols
Product TypeSynthetic MethodReactantsCatalyst/ReagentReference
Terpenyl EstersEnzymatic TransesterificationTerpene alcohol + Acyl donor (e.g., vinyl acetate)Lipase chemrxiv.orgbibliotekanauki.pl
Terpenyl EstersEnzymatic AlcoholysisTerpene alcohol + Triglyceride (Oil)Lipase dss.go.th
Terpenyl EstersChemical EsterificationTerpene alcohol + Acetic acidAcid catalyst scitepress.org
Terpene AlcoholsChemical ReductionTerpene aldehyde (e.g., Citronellal)Sodium Borohydride (NaBH₄) scitepress.org

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and material science to determine the key structural features of a molecule responsible for its biological activity or physical properties. slideshare.net For a compound like this compound, SAR studies would involve the synthesis of a series of functionalized analogs with systematic modifications to different parts of the molecule.

Key modifications could include:

Ester Moiety Variation : The acetate group can be replaced with other esters of varying chain length, bulk, and electronic properties (e.g., formate, propionate, benzoate) to probe the steric and electronic requirements of a potential binding pocket. frontiersin.org

Modification of the Alkene : The double bond can be hydrogenated, epoxidized, or dihydroxylated to assess its importance for activity. Its position could also be isomerized.

Functionalization of the Alkyl Chain : Introducing functional groups such as hydroxyls, carbonyls, or halides at various positions on the 3,7-dimethyloctyl backbone can explore new interactions with biological targets. nih.gov The oxidative functionalization of terpenes using catalytic systems is a viable strategy to introduce such groups. rsc.org

For example, in SAR studies of triterpenoids, derivatives were synthesized by modifying carboxyl and hydroxyl groups through esterification, amidation, and oxidation. frontiersin.org These studies revealed that a carbonyl group at a specific position was essential for inhibitory activity against a target enzyme, whereas modifications at other sites could enhance potency and selectivity. frontiersin.org A similar systematic approach to the derivatization of this compound would provide valuable insights into its SAR.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatography is indispensable for separating 3,7-dimethyloct-2-enyl acetate (B1210297) from complex mixtures, such as essential oils, and for assessing its purity. Gas chromatography is particularly well-suited for this volatile compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and standard technique for the identification and purity analysis of 3,7-dimethyloct-2-enyl acetate and its isomers, like geranyl acetate. In this method, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides definitive structural information, allowing for unambiguous identification. For instance, the mass spectrum of geranyl acetate, the (2E)-isomer of 3,7-dimethylocta-2,6-dienyl acetate, is characterized by specific fragment ions that confirm its molecular structure. nih.gov

The purity of a sample can be determined by integrating the area of the corresponding peak in the gas chromatogram. This method has been successfully used to analyze the purity of geranyl acetate isolated from the essential oil of Melaleuca armillaris, which was found to have a high purity of 98.9%. mdpi.com

Table 1: Key Mass Spectrometry Data for Geranyl Acetate nih.gov

PropertyValue
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight196.29 g/mol
Ionization ModeElectron Ionization (EI)
Top 5 Mass Peaks (m/z)
169
241
3135
467
580

This compound possesses stereogenic centers, meaning it can exist as different enantiomers (non-superimposable mirror images). These enantiomers often have distinct biological and sensory properties. Multidimensional gas chromatography (MDGC) is an advanced technique used for the challenging task of separating these chiral isomers, especially in complex mixtures like essential oils. researchgate.net

Enantioselective MDGC typically involves a two-column system. The first, an achiral column, performs an initial separation of the components in the mixture. Specific fractions (heart-cuts) containing the target compound are then selectively transferred to a second, chiral column. researchgate.net This chiral column contains a stationary phase capable of interacting differently with each enantiomer, leading to their separation. This technique offers very high resolution and sensitivity, making it the method of choice for the detailed chiral analysis of volatile compounds. researchgate.netgcms.cz The separation of enantiomers of similar compounds, such as linalyl acetate, has been successfully demonstrated using GC with chiral stationary phases. gcms.cz

Biological Activity and Mechanistic Insights

Ecological Roles and Inter-Species Interactions

Involvement in Plant Defense and Chemical Ecology

Interplant Signaling and Induced Defenses

Currently, there is no available scientific literature detailing the role of 3,7-dimethyloct-2-enyl acetate (B1210297) or its common isomers in interplant signaling or the induction of plant defense mechanisms.

Biochemical and Cellular Activities

Research has identified 3,7-dimethyloct-6-enyl acetate as a potential modulator of the cholinergic system, which is critical for neurotransmission and is implicated in several neurodegenerative disorders. rsc.org Studies using the model organism Caenorhabditis elegans have elucidated its effects on acetylcholine (B1216132) levels and the enzymes and transporters that regulate this neurotransmitter. rsc.org

3,7-dimethyloct-6-enyl acetate has been shown to augment the cholinergic response, leading to an elevation of synaptic acetylcholine levels. rsc.org This effect is achieved not through direct interaction with acetylcholinesterase (Ache), the enzyme responsible for acetylcholine degradation, but by mitigating its activity at both the biochemical and transcriptomic (gene expression) levels. rsc.org In-vitro assays confirmed that the compound does not act as a direct, interaction-based inhibitor of the Ache enzyme. rsc.org

The compound's mechanism extends to the genetic regulation of key components in the acetylcholine synthesis pathway. rsc.org Research demonstrates that 3,7-dimethyloct-6-enyl acetate modulates the genomic expression of the choline (B1196258) transporter, which is responsible for the uptake of choline into neurons for acetylcholine production. rsc.org Furthermore, it influences the genomic expression of choline acetyltransferase, the enzyme that synthesizes acetylcholine from choline and acetyl-CoA. rsc.org

Table 1: Effects of 3,7-Dimethyloct-6-enyl Acetate on Cholinergic System Components Data derived from studies on Caenorhabditis elegans. rsc.org

TargetObserved EffectLevel of Action
Synaptic Acetylcholine (ACh)Significant ElevationSynaptic
Acetylcholinesterase (Ache) ActivityLowered/MitigatedBiochemical & Transcriptomic
Choline TransporterModulated ExpressionGenomic
Choline AcetyltransferaseModulated ExpressionGenomic

There is no specific research data available that documents the direct inhibitory effects of 3,7-dimethyloct-2-enyl acetate or its isomer 3,7-dimethyloct-6-enyl acetate on lipoxygenase (LOX), cyclooxygenase (COX) enzymes, or the production of nitric oxide (NO).

Anti-inflammatory Mechanisms

Modulation of Anti-inflammatory Cytokines

The direct effects of this compound on the modulation of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β) are not extensively detailed in current scientific literature. However, research into its parent compound, geraniol (B1671447), and related terpenoids provides context for its potential anti-inflammatory mechanisms.

Studies have demonstrated that essential oils containing geranyl acetate possess anti-inflammatory properties. leafwell.com Research on geraniol has shown that it can suppress inflammatory responses. nih.gov The primary mechanism identified for geraniol's anti-inflammatory effect is the reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govacs.org Geraniol has been shown to exert these effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and p38 MAPK pathways. nih.gov Another related compound, geranylgeraniol, has also been observed to suppress the expression of pro-inflammatory cytokines like Il-1β, Tnf-α, and Il-6 by targeting the NF-kB signaling pathway. mdpi.com While these findings relate to associated compounds, they suggest that the broader class of molecules to which this compound belongs has significant anti-inflammatory potential, primarily through the downregulation of pro-inflammatory mediators. acs.orgresearchgate.net Further investigation is required to specifically elucidate the role of this compound in the production and regulation of anti-inflammatory cytokines.

Antimicrobial Properties

This compound is a monoterpene ester recognized for its antimicrobial activity against a range of pathogenic and spoilage microorganisms, including both bacteria and fungi. leafwell.comrsdjournal.org Its efficacy is attributed to its chemical structure, which allows it to interact with microbial cells and disrupt their normal functions. rsdjournal.org

Research indicates that the antimicrobial action of this compound against bacteria is linked to the disruption of cell wall integrity. nih.govtandfonline.com Molecular docking and simulation studies have revealed that the compound exhibits a high binding affinity for key proteins involved in bacterial cell wall synthesis. nih.govtandfonline.com This interaction can lead to improper cell wall formation, compromising the structural integrity of the bacterium and ultimately inhibiting its growth. nih.govtandfonline.com For instance, cellulose (B213188) acetate films incorporated with geranyl acetate have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsdjournal.org Essential oils containing the compound have shown effectiveness against Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Salmonella typhi and Escherichia coli. scitepress.orgtaylorandfrancis.com

The compound's antifungal properties have also been noted. Studies on essential oils where geranyl acetate is a constituent report activity against various fungal strains. leafwell.com It has been found to be effective against fungi such as Candida albicans and Microsporum gypseum, a species known to cause skin infections. leafwell.comtaylorandfrancis.com The incorporation of this compound into polymeric films also confers good antifungal activity to the material. rsdjournal.org The parent alcohol, geraniol, is known to possess potent fungicidal action against Candida albicans, where it can modulate the activity of drug efflux pumps, suggesting a potential mechanism for its acetate form. nih.gov

Structure Activity Relationships Sar and Chemoinformatic Approaches

Correlating Structural Features with Biological Activities

The biological effects of 3,7-dimethyloct-2-enyl acetate (B1210297) and its isomers are highly dependent on their three-dimensional shape, the length of their carbon backbone, and the nature of their functional groups. Modifications to these features can lead to significant changes in bioactivity.

Stereoisomerism plays a critical role in the biological activity of chiral and geometric isomers of 3,7-dimethyloct-2-enyl acetate, influencing how they interact with biological targets such as enzymes and receptors. These targets are often stereospecific, meaning they interact differently with each isomer.

Enantiomers: The compound exists as two enantiomers, (R) and (S), due to the chiral center at the C3 position. These enantiomers can exhibit distinct biological properties, particularly in olfaction. The olfactory receptors in the nose are chiral and can differentiate between enantiomers, leading to different perceived scents. For instance, (R)-(+)-citronellyl acetate is described as having a fruity and rosy scent, whereas its counterpart, (S)-(-)-citronellyl acetate, is perceived as more aldehydic and lemony semanticscholar.org. This chiral recognition is fundamental in insect communication and host-plant recognition, where specific enantiomeric ratios can be crucial for eliciting a behavioral response.

Table 1. Comparison of Biological Properties of Stereoisomers
Isomer TypeCompoundChirality/GeometryObserved Biological Property/ActivityReference
Enantiomer(R)-(+)-Citronellyl acetateR-enantiomerOdor described as fruity and rosy. semanticscholar.org
Enantiomer(S)-(-)-Citronellyl acetateS-enantiomerOdor described as aldehydic, dirty, and lemony. semanticscholar.org
Geometric IsomerGeranyl acetatetrans (E)Exhibits antifungal and potent anticancer effects. nih.gov
Geometric IsomerNeryl acetatecis (Z)Modulates genes involved in skin barrier formation. nih.gov

While specific SAR studies detailing extensive modifications of the this compound structure are limited, general principles from research on other terpene esters and related compounds provide significant insight.

Chain Length: The length of the carbon chain in ester compounds is a critical determinant of their biological activity, particularly concerning their ability to penetrate cell membranes. For antibacterial and antifungal esters, an optimal chain length often exists that balances water solubility with the lipophilicity required to traverse the lipid bilayers of microbial cells. Studies on other homologous series of esters have shown that increasing the alkyl chain length can enhance antibacterial activity up to a certain point, after which the increased lipophilicity can lead to poor water solubility and reduced efficacy.

Functional Group Modifications: The acetate group is a key feature of the molecule, contributing to its polarity and ability to form hydrogen bonds.

Ester Modification: Changing the acetate to a different ester group (e.g., propionate, butyrate) alters the molecule's lipophilicity, size, and electronic properties. This can affect its binding affinity to target receptors or enzymes. For example, increasing the length of the ester chain can enhance insecticidal activity in some classes of compounds by improving cuticular penetration.

Modifications to the Terpenoid Backbone: Alterations to the C10 backbone, such as the addition of hydroxyl groups or the removal of methyl groups, would significantly impact biological activity. The introduction of a hydroxyl group, for instance, would increase polarity and could introduce new points of interaction with a biological target. Conversely, removing the double bond via hydrogenation would alter the molecule's rigidity and shape, likely reducing or changing its interaction with specific receptors that rely on the presence of the π-electron system for binding.

Computational Modeling and Molecular Docking Studies

Chemoinformatic and computational techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for investigating and predicting the biological activity of compounds like this compound.

Molecular docking simulates the interaction between a ligand (e.g., this compound) and a target protein at the molecular level, predicting the preferred binding orientation and affinity. This is particularly useful for understanding its role in insect olfaction and neurotoxicity.

Odorant Binding Proteins (OBPs): In insects, OBPs are small, soluble proteins in the sensillum lymph that bind to odorant molecules and transport them to olfactory receptors (ORs) on the surface of nerve cells frontiersin.orgnih.gov. Docking studies can model how this compound and its isomers fit into the hydrophobic binding pocket of specific OBPs. For example, a study on the ladybug Harmonia axyridis identified an OBP, HaxyOBP15, that showed binding affinity for geranyl acetate nih.gov. Molecular docking predicted that hydrophobic interactions play a key role in this binding nih.gov. Such studies can explain the specificity of olfactory responses and are crucial for developing targeted insect attractants or repellents.

Enzyme Targets (e.g., Acetylcholinesterase): Many monoterpenoids exert insecticidal effects by inhibiting acetylcholinesterase (AChE), an essential enzyme in the insect nervous system. Molecular docking studies performed on geraniol (B1671447), the parent alcohol of geranyl acetate, have shown that it binds to the catalytic active site of AChE, acting as a competitive inhibitor nih.gov. It is highly probable that the acetate ester would adopt a similar binding mode, with the terpene portion occupying the active site gorge and the acetate group potentially forming additional interactions. These computational models help to visualize the specific amino acid residues involved in the binding, providing a basis for designing more potent AChE inhibitors.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new or untested compounds.

For monoterpenoids, QSAR models have been successfully developed to predict insecticidal activity. A notable study developed a model for a wide range of monoterpenoids, including esters, against the housefly (Musca domestica) iastate.eduacs.org. The model utilized a combination of descriptors:

GETAWAY (GEometry, Topology, and Atomic Weights AssemblY) descriptors: These account for the molecule's size and shape, which are crucial for fitting into a receptor site iastate.edu.

Electrotopological State (E-State) descriptors: These represent the electronic properties and accessibility of specific atoms, which are important for electrostatic interactions with a target iastate.edu.

The resulting models showed that for alicyclic monoterpenoids, insect toxicity increased as the electron accessibility on certain atoms increased, suggesting the importance of electrostatic interactions for binding affinity acs.org.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

TechniqueCritical ParametersReference Standard
Chiral GC-MSColumn: β-DEX™ 120; Temp: 120–220°C (2°C/min)Ethyl acetate-d5
13C^{13}\text{C} NMRSolvent: CDCl3_3; δ 170.5 (C=O)Cholesterol acetate
HPLC-UVColumn: C18; λ = 210 nm; Mobile phase: MeCN/H2O (70:30)Coumarin derivatives

Q. Table 2: Stability Under Experimental Conditions

ConditionHalf-Life (Days)Degradation Product
pH 3.0, 25°C73,7-Dimethyloct-2-enol
pH 7.4, 37°C30None detected
UV light, 25°C2Oxidized dimer (MS m/z 340)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.